Tilfrinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Le Tilfrinib est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de pyridoindole. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau pyridoindole : Ceci est réalisé par une séquence de réactions en plusieurs étapes à partir de matières premières disponibles dans le commerce.

Fonctionnalisation du noyau : Divers groupes fonctionnels sont introduits dans le noyau pyridoindole pour améliorer son activité biologique.

Purification finale : Le composé est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée

Analyse Des Réactions Chimiques

Le Tilfrinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Le this compound est principalement utilisé dans la recherche sur le cancer en raison de sa puissante activité antiproliférative contre les cellules cancéreuses du sein et d'autres lignées cellulaires tumorales

Études de transduction du signal : En tant qu'inhibiteur sélectif de la protéine tyrosine kinase 6, le this compound est utilisé pour étudier le rôle de cette kinase dans diverses voies de signalisation.

Développement de médicaments : Le this compound sert de composé de tête pour le développement de nouveaux traitements anticancéreux.

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'activité de la protéine tyrosine kinase 6. Cette kinase est impliquée dans divers processus cellulaires, notamment la prolifération, la migration et la survie cellulaires. En inhibant cette kinase, le this compound perturbe ces processus, ce qui entraîne une diminution de la croissance tumorale et une augmentation de la mort cellulaire .

Applications De Recherche Scientifique

Breast Cancer Treatment

Tilfrinib has shown promising results in inhibiting the proliferation of breast cancer cells. In vitro studies have demonstrated that this compound effectively reduces cell viability and inhibits tumor cell growth through the suppression of PTK6 expression .

Key Findings:

- Cell Proliferation: Studies indicate a significant decrease in the proliferation of breast cancer cells treated with this compound, demonstrating its potential as an effective therapeutic agent .

- Combination Therapy: When used alongside conventional chemotherapy agents, this compound enhances the anti-tumor effects, suggesting its role as an adjuvant therapy in breast cancer management .

Lung Cancer Applications

Research has highlighted the effectiveness of this compound in lung cancer models, particularly non-small cell lung cancer. The compound has been shown to inhibit tumor growth and metastasis by targeting PTK6 .

Case Study Insights:

- Cell Line Experiments: In experiments using lung cancer cell lines (PC9 and H1975), this compound treatment resulted in reduced cell viability and invasion capabilities. The concentration-dependent effects observed in colony formation assays further validate its therapeutic potential .

- Wound Healing Assays: These assays demonstrated that this compound significantly impaired the migratory ability of lung cancer cells, indicating its potential to prevent metastasis .

Colorectal Cancer Research

Emerging studies suggest that PTK6 inhibition via this compound may enhance sensitivity to standard chemotherapy treatments in colorectal cancer. This application is particularly relevant given the challenges associated with treating advanced colorectal tumors .

Research Findings:

- Synergistic Effects: The combination of this compound with traditional chemotherapeutics has been proposed to improve treatment outcomes by overcoming resistance mechanisms often seen in colorectal cancer patients .

- Biomarker Identification: Ongoing research aims to identify biomarkers that predict patient responses to PTK6-targeted therapies like this compound, potentially personalizing treatment approaches .

Summary of Experimental Data

| Type of Study | Cancer Type | Key Findings |

|---|---|---|

| In vitro assays | Breast Cancer | Significant reduction in cell proliferation |

| In vitro assays | Lung Cancer | Decreased cell viability and invasion rates |

| Combination therapy | Colorectal Cancer | Enhanced sensitivity to chemotherapy |

Mécanisme D'action

Tilfrinib exerts its effects by selectively inhibiting the activity of protein tyrosine kinase 6. This kinase is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting this kinase, this compound disrupts these processes, leading to reduced tumor growth and increased cell death .

Comparaison Avec Des Composés Similaires

Le Tilfrinib est unique en raison de sa grande sélectivité et de sa puissance contre la protéine tyrosine kinase 6. Les composés similaires comprennent :

Lapatinib : Un autre inhibiteur de kinase utilisé dans le traitement du cancer, mais il cible différentes kinases.

Gefitinib : Un inhibiteur de kinase qui cible le récepteur du facteur de croissance épidermique.

Erlotinib : Comme le Gefitinib, il cible le récepteur du facteur de croissance épidermique, mais il a une structure chimique et un mécanisme d'action différents

Le this compound se distingue par son inhibition spécifique de la protéine tyrosine kinase 6, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments.

Activité Biologique

Tilfrinib is a selective inhibitor of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in breast cancer. It exhibits a potent inhibitory effect on Brk with an IC50 value of 3.15 nM, demonstrating over 1000-fold selectivity for Brk compared to other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

This compound's primary mechanism involves the inhibition of PTK6, which plays a significant role in various signaling pathways associated with cell proliferation, survival, and migration. The inhibition of PTK6 by this compound leads to the suppression of downstream signaling pathways that are critical for tumor growth. Notably, PTK6 interacts with several growth factor receptors, including EGFR and ERBB2, and influences their signaling dynamics.

In Vitro Studies

Research indicates that this compound effectively inhibits the proliferation of breast cancer cell lines in vitro. Specifically, studies have shown that derivatives of this compound, such as MK138 and MK150, not only inhibit PTK6 but also suppress STAT3 activity in T47D breast cancer cells. This suggests a multi-faceted approach where this compound can affect multiple pathways involved in cancer cell survival and proliferation.

Case Studies

- Breast Cancer Models : In a study involving T47D breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound's ability to inhibit PTK6 led to decreased activation of downstream targets involved in cell cycle progression and survival.

- Colorectal Cancer Context : Another investigation highlighted the role of PTK6 in colorectal cancer (CRC). The expression levels and activity of PTK6 were found to correlate with tumor aggressiveness. Inhibition by this compound could sensitize CRC cells to anti-EGFR therapies, indicating its potential as a combinatorial treatment strategy.

Selectivity Profile

This compound's selectivity for Brk over other kinases is illustrated in the following table:

| Kinase Target | IC50 (nM) | Selectivity |

|---|---|---|

| Brk/PTK6 | 3.15 | High |

| Src Family Kinases | >3000 | Very High |

| EGFR | >5000 | Very High |

This selectivity is crucial for its development as a therapeutic agent, as it minimizes potential side effects associated with broader kinase inhibition.

Interaction with Other Pathways

This compound's biological activity extends beyond mere inhibition of PTK6. It has been shown to interact with various signaling molecules:

- EGFR : PTK6 enhances EGFR signaling by preventing its internalization and degradation, which can lead to resistance against anti-EGFR therapies.

- AKT Pathway : The role of PTK6 in modulating AKT activity remains controversial, with studies suggesting both activating and repressive effects depending on cellular context.

Propriétés

IUPAC Name |

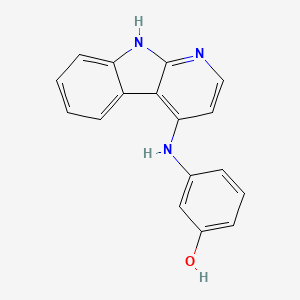

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZOSHFGJWSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?

A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []

Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?

A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.